N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Description
N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and molecular biology. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Scientific Research Applications
GPR39 Agonists Discovery
A study identified kinase inhibitors as novel GPR39 agonists through small-molecule-based screening, highlighting the compound's unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands the potential off-targets for kinase inhibitors to include G protein–coupled receptors, emphasizing the importance of such compounds in pharmacological research (Sato et al., 2016).
Gastrokinetic Agents
Several compounds, including those with a benzamide structure, were synthesized and evaluated for their gastrokinetic activity. These compounds were found to enhance gastric emptying activity, with some showing higher potency compared to existing treatments without dopamine D2 receptor antagonistic activity, indicating their potential as safer gastrokinetic agents (Kato et al., 1991).
Antifungal Activity
Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety were synthesized and exhibited significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. This study suggests these compounds' potential in developing new antifungal agents (Qu et al., 2015).
Antitumor Activity
Research on benzamide derivatives, such as MS-27-275, showed marked in vivo antitumor activity against various human tumors. These compounds inhibit histone deacetylase, leading to the hyperacetylation of nuclear histones in tumor cell lines and inducing changes in cell cycle distribution, suggesting a novel chemotherapeutic strategy for cancers (Saito et al., 1999).
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-19-4-2-1-3-17(19)15-26-21(28)16-5-7-18(8-6-16)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRFWBSBJQKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide |
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